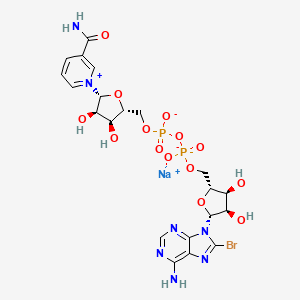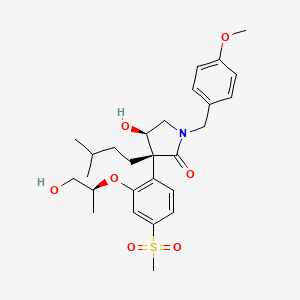
Kinetin triphosphate (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kinetin triphosphate (tetrasodium) is a synthetic compound that acts as an analogue of adenosine triphosphate (ATP). It is known for its ability to regulate or enhance kinase function with higher catalytic efficiency than its endogenous substrate, ATP . This compound is primarily used in scientific research, particularly in studies related to kinase activity and neurodegenerative diseases such as Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kinetin triphosphate (tetrasodium) is synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of kinetin, a type of cytokinin, to form kinetin monophosphate, which is then further phosphorylated to produce kinetin diphosphate and finally kinetin triphosphate. The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the addition of phosphate groups .
Industrial Production Methods
Industrial production of kinetin triphosphate (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Kinetin triphosphate (tetrasodium) undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the kinetin molecule.
Hydrolysis: The breakdown of kinetin triphosphate into kinetin diphosphate and kinetin monophosphate in the presence of water.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of kinetin triphosphate (tetrasodium) include phosphorylating agents such as phosphorus oxychloride and catalysts like magnesium ions. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and purity of the product .
Major Products Formed
The major products formed from the reactions of kinetin triphosphate (tetrasodium) include kinetin monophosphate, kinetin diphosphate, and free kinetin. These products are often used in further biochemical studies and applications .
Wissenschaftliche Forschungsanwendungen
Kinetin triphosphate (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation reactions and kinase activity.
Biology: Investigated for its role in cell signaling and regulation of cellular processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
Kinetin triphosphate (tetrasodium) exerts its effects by acting as a phosphate donor in kinase reactions. It enhances the catalytic activity of kinases by providing a high-energy phosphate group that is transferred to specific substrates. This process is crucial for the regulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis . The molecular targets of kinetin triphosphate (tetrasodium) include kinases such as PINK1, which is implicated in Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Kinetin triphosphate (tetrasodium) is unique compared to other ATP analogues due to its higher catalytic efficiency and specificity for certain kinases. Similar compounds include:
Adenosine triphosphate (ATP): The natural substrate for kinases, but with lower catalytic efficiency compared to kinetin triphosphate (tetrasodium).
Kinetin monophosphate: A precursor in the synthesis of kinetin triphosphate, with limited kinase activity.
Kinetin diphosphate: An intermediate in the synthesis of kinetin triphosphate, with moderate kinase activity.
Kinetin triphosphate (tetrasodium) stands out due to its enhanced ability to regulate kinase function, making it a valuable tool in biochemical and medical research .
Eigenschaften
Molekularformel |
C15H16N5Na4O14P3 |
|---|---|
Molekulargewicht |
675.19 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1 |
InChI-Schlüssel |
SWPBJWNSUIIVHA-JRWACYQTSA-J |
Isomerische SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)




![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
